Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate
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Overview
Description
“Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also features a tert-butyl ester group, which is often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl esters can generally be synthesized using flow microreactor systems . This method is efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis
The compound contains a piperidine ring, a common feature in many bioactive compounds . It also has a tert-butyl ester group, which is a bulky group often used in organic synthesis .Scientific Research Applications
Stereoselective Synthesis
Researchers have developed methods for the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting their potential as intermediates in pharmaceutical synthesis. The ability to control the stereochemistry of these compounds is crucial for their application in creating drugs with specific enantiomeric properties (Boev et al., 2015).
Pharmaceutical Intermediates
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been identified as an important intermediate in the synthesis of novel protein tyrosine kinase inhibitors, such as Jak3 inhibitor CP-690550. An efficient synthesis approach for this compound demonstrates its significance in drug development (Chen Xin-zhi, 2011).
Fused Piperidine Derivatives
The synthesis of piperidine derivatives fused with oxygen heterocycles has been explored, showing the versatility of tert-butyl 4-oxopiperidine-1-carboxylate derivatives in constructing complex molecular architectures. These derivatives could serve as key intermediates in the synthesis of bioactive molecules (Moskalenko & Boev, 2014).
Molecular Structure Studies
X-ray crystallography studies have provided insights into the molecular structures of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, revealing their potential for further application in synthetic chemistry and drug design (Didierjean et al., 2004).
Exploration of Novel Synthetic Pathways
Research into the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate illustrates the exploration of novel synthetic pathways that can lead to the development of new cyclic amino acid esters, which are valuable in medicinal chemistry (Moriguchi et al., 2014).
Future Directions
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)18-11-7-10(16)8-15(9-11)12(17)19-14(4,5)6/h11H,7-9H2,1-6H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITCCPIRGGQCSE-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)CN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1CC(=O)CN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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